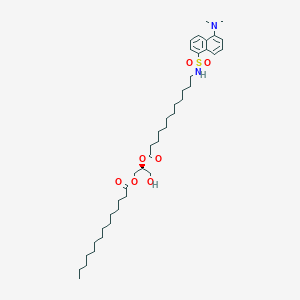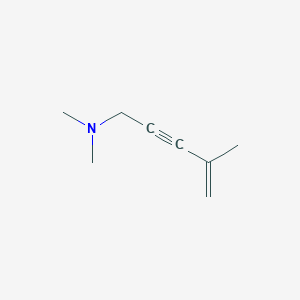
3-Methylpyrazine-2-carbohydrazide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-Methylpyrazine-2-carbohydrazide derivatives involves multiple steps, starting with the esterification of pyrazinoic acid followed by refluxing with hydrazine hydrate to yield the desired carbohydrazide. This compound then serves as a precursor for further chemical modifications. The process of synthesizing these derivatives has been explored in various studies, demonstrating the compound's flexibility in forming diverse chemical structures (Makhija, 2009).
Molecular Structure Analysis
The molecular structure of 3-Methylpyrazine-2-carbohydrazide and its derivatives has been studied using techniques such as FT-IR, NMR, ESI-MS, and X-ray diffraction. These studies reveal the compound's complex structure, including its bonding patterns and the spatial arrangement of its atoms. The detailed structural analysis provides insights into how modifications in the structure can influence the compound's physical and chemical properties (Karrouchi et al., 2020).
Chemical Reactions and Properties
3-Methylpyrazine-2-carbohydrazide participates in a variety of chemical reactions, demonstrating its versatility as a synthetic building block. Its reactivity with different aromatic aldehydes to yield various derivatives highlights its potential in organic synthesis. The compound's ability to form stable structures with different substituents makes it an interesting subject for the development of new chemical entities with potential biological activities (Ahmad et al., 2016).
Applications De Recherche Scientifique
Synthesis and Antibacterial Activity
One study focused on synthesizing derivatives of 5-methylpyrazine-2-carbohydrazide to evaluate their antibacterial activity. The research demonstrated that certain derivatives exhibit promising activity against both Gram-positive and Gram-negative bacterial strains. This underscores the potential of 3-methylpyrazine-2-carbohyhydrazide derivatives as candidates for developing new antibacterial agents (Makhija, 2009).
Anticonvulsant Activity and SAR Analysis
Another study synthesized 3-aminopyrroles and evaluated them for anticonvulsant activity, providing insights into structure-activity relationships (SAR) and highlighting the role of the pyrazine moiety in modulating biological activity. This research could inform the development of new drugs targeting neurological disorders (Unverferth et al., 1998).
Heterocyclic Chemistry Studies
Research into heterocyclic chemistry explored the ring-opening reactions of 4-hydroxypteridine derivatives, leading to the formation of 3-aminopyrazine-2-carbohydrazides. This work contributes to the understanding of heterocyclic ring transformations and the synthesis of novel compounds (Clark & Neath, 1966).
Supramolecular Interactions in Biologically Relevant Compounds
A study on 2-pyrazineformamide thiosemicarbazones and their cyclization products delved into crystal structures and supramolecular interactions. This research has implications for the design of molecules with specific biological functions, such as drug candidates or molecular sensors (Castiñeiras et al., 2014).
Anti-tubercular Scaffold Design
Another significant application involves the design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives as potential anti-tubercular agents. This work illustrates the compound's role as a scaffold for developing new drugs to combat tuberculosis, highlighting its significance in addressing global health challenges (Miniyar et al., 2017).
Propriétés
IUPAC Name |
3-methylpyrazine-2-carbohydrazide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O/c1-4-5(6(11)10-7)9-3-2-8-4/h2-3H,7H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMIPWPKDXVCJNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN=C1C(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00551840 | |
| Record name | 3-Methylpyrazine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methylpyrazine-2-carbohydrazide | |
CAS RN |
104893-68-7 | |
| Record name | 3-Methylpyrazine-2-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00551840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Azane;[(2R)-3-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-2-hexadecanoyloxypropyl] hexadecanoate](/img/structure/B12973.png)
![[1,3]Thiazolo[3,2-a]benzimidazol-6-ol](/img/structure/B12975.png)










